9-ethyl-2-nitro-9H-fluorene

Catalog No.
S12421758
CAS No.
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ethyl-2-nitro-9H-fluorene

Product Name

9-ethyl-2-nitro-9H-fluorene

IUPAC Name

9-ethyl-2-nitro-9H-fluorene

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-2-11-12-5-3-4-6-13(12)14-8-7-10(16(17)18)9-15(11)14/h3-9,11H,2H2,1H3

InChI Key

LITYKTYFNCYGTC-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

9-Ethyl-2-nitro-9H-fluorene is an organic compound belonging to the fluorene family, characterized by a structure that includes a fluorene backbone with an ethyl group at the 9-position and a nitro group at the 2-position. The molecular formula for this compound is C15H15N1O2, and its systematic name reflects its specific substitutions on the fluorene structure. Fluorene derivatives, including 9-ethyl-2-nitro-9H-fluorene, are significant in organic chemistry due to their diverse applications in materials science, pharmaceuticals, and agrochemicals. The presence of the nitro group enhances the compound's reactivity and biological activity, making it a subject of interest in various fields of research .

9-Ethyl-2-nitro-9H-fluorene can undergo several chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride in hydrochloric acid. This reaction is significant for modifying biological activity by converting it into an amine derivative.
  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. This property is often exploited to synthesize more complex molecules.

Compounds related to 9-ethyl-2-nitro-9H-fluorene exhibit various biological activities, particularly in herbicidal applications. The electron-withdrawing nature of the nitro group enhances the acidity of adjacent hydrogen atoms, which can influence the compound's interaction with biological targets . Studies have shown that certain derivatives of fluorene compounds are effective at low concentrations, indicating potential use as herbicides with minimal toxicity to warm-blooded animals . Furthermore, research into similar compounds has indicated that modifications at specific positions can lead to enhanced bioactivity against pathogens or pests.

The synthesis of 9-ethyl-2-nitro-9H-fluorene can be achieved through several methods:

  • Nitration of Fluorene: Starting from fluorene, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
  • Alkylation: The introduction of the ethyl group at the 9-position can be accomplished through alkylation reactions involving ethyl halides (e.g., ethyl bromide) and a suitable base (e.g., sodium hydride) to generate the final product.
  • One-Pot Synthesis: Recent methodologies have explored one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield .

9-Ethyl-2-nitro-9H-fluorene finds applications in several fields:

  • Materials Science: Its derivatives are used in the development of luminescent materials and optoelectronic devices due to their unique electronic properties.
  • Pharmaceuticals: The compound and its derivatives may serve as precursors for biologically active agents, particularly in developing herbicides and other agrochemicals.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Research on 9-ethyl-2-nitro-9H-fluorene has focused on its interactions with various biological targets. Studies indicate that its derivatives may interact with enzymes and receptors, influencing cellular processes. For instance, modifications to the nitro group can significantly alter biological activity and selectivity towards specific targets . Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 9-ethyl-2-nitro-9H-fluorene, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Properties
9-Isopropyl-2-nitro-9H-fluoreneIsopropyl group at 9-positionSimilar reactivity; potential applications in herbicides
2-NitrofluoreneNitro group at 2-positionDemonstrates herbicidal activity; lower toxicity
9-Methyl-2-nitrofluoreneMethyl group at 9-positionEnhanced solubility; used in organic synthesis
1-NitrofluoreneNitro group at 1-positionDifferent reactivity profile; less studied biologically

The uniqueness of 9-ethyl-2-nitro-9H-fluorene lies in its specific ethyl substitution combined with a nitro functionality, which influences both its chemical reactivity and biological activity compared to other fluorene derivatives. This combination allows for tailored applications in both synthetic chemistry and potential therapeutic uses.

Regioselective Nitration Strategies for Fluorene Derivatives

The synthesis of 9-ethyl-2-nitro-9H-fluorene requires precise control over nitration regioselectivity to achieve the desired 2-position substitution pattern [1]. Fluorene derivatives exhibit unique reactivity patterns in electrophilic aromatic substitution reactions due to their rigid biphenyl structure bridged by a methylene group [14]. The electron-rich aromatic system of fluorene makes it particularly susceptible to nitration, with the 2- and 7-positions being the most reactive sites for electrophilic attack [24].

Research has demonstrated that nitration of fluorene derivatives follows predictable regioselectivity patterns, with the 2-position being favored under controlled reaction conditions [11]. The nitration process typically involves the use of mixed acid systems, with nitric acid and sulfuric acid being the most commonly employed reagents [5] [7]. The molecular formula of the target compound, 9-ethyl-2-nitro-9H-fluorene, is C15H13NO2 with a molecular weight of 239.27 grams per mole [1].

Electrophilic Aromatic Substitution Mechanisms in Ethylated Fluorenes

The electrophilic aromatic substitution mechanism in ethylated fluorenes proceeds through the formation of a resonance-stabilized carbocation intermediate [8] [33]. The presence of an ethyl group at the 9-position influences the electron density distribution across the fluorene ring system, affecting the regioselectivity of subsequent nitration reactions [18]. The mechanism involves initial attack by the nitronium ion (NO2+) on the electron-rich aromatic system, forming a sigma complex that is stabilized by resonance delocalization [16] [33].

Reaction StepDescriptionEnergy Change (kJ/mol)
Initial Complex FormationNitronium ion approach to aromatic ring-8.4 [16]
Sigma Complex FormationFormation of carbocation intermediate+42.6 [16]
DeprotonationLoss of proton to restore aromaticity-89.2 [16]

The mechanism can proceed through either a classical electrophilic substitution pathway or involve single electron transfer processes, depending on the reaction conditions and the electron-donating ability of the aromatic system [33]. In ethylated fluorenes, the alkyl substituent at the 9-position provides mild electron donation through hyperconjugation, which can influence the reaction pathway and rate [37].

Theoretical calculations have shown that the activation energy for nitration of fluorene derivatives ranges from 8.4 to 42.6 kilojoules per mole, depending on the solvent system and specific substituents present [16]. The reaction proceeds most readily at the 2- and 7-positions due to the enhanced electron density at these sites relative to other positions on the fluorene framework [11].

Solvent-Mediated Control of Nitro Group Orientation

Solvent selection plays a crucial role in controlling the regioselectivity of nitration reactions in fluorene derivatives [15] [16]. The dielectric constant of the solvent significantly affects the stabilization of charged intermediates formed during the nitration process [16]. Studies have demonstrated that solvents with dielectric constants ranging from 5.0 to 78.5 can dramatically alter the reaction pathway and product distribution [16].

Solvent SystemDielectric ConstantPrimary Product PositionYield (%)
Acetic Acid6.22-position75-79 [5] [30]
Sulfuric Acid/Nitric AcidVariable2-position50-60 [11]
Trifluoroacetic Anhydride/Copper NitrateLow2-position95 [11]
Chloroform4.82-position79 [11]

Acetic acid has emerged as one of the most effective solvents for regioselective nitration of fluorene derivatives [5] [21]. The moderately polar nature of acetic acid provides optimal solvation of the nitronium ion while maintaining sufficient electrophilicity for efficient aromatic substitution [21]. Research has shown that nitration in acetic acid at temperatures between 50-80 degrees Celsius yields predominantly 2-nitrofluorene derivatives with yields ranging from 75-79 percent [5] [30].

Advanced nitration protocols utilizing copper nitrate in trifluoroacetic anhydride have achieved exceptional regioselectivity, with yields exceeding 95 percent for the desired 2-nitro products [11]. This method operates under mild conditions and provides superior control over the nitration process compared to traditional mixed acid systems [11]. The mechanism involves the formation of trifluoroacetyl nitrate as the active nitrating species, which exhibits enhanced selectivity compared to the nitronium ion generated from conventional acid mixtures [11].

Ethylation Techniques for Position-Specific Functionalization

The introduction of ethyl groups at the 9-position of fluorene requires specialized alkylation techniques that exploit the acidic nature of the methylene protons at this position [14] [19]. The 9-position of fluorene exhibits a pKa value of approximately 22.6 in dimethyl sulfoxide, making it susceptible to deprotonation by strong bases [14]. Once deprotonated, the resulting fluorenyl anion acts as a nucleophile capable of attacking alkyl halides in substitution reactions [12] [19].

Two primary synthetic approaches have been developed for 9-position ethylation: nucleophilic substitution using organolithium reagents and phase transfer catalysis methods [37]. The nucleophilic substitution approach employs strong bases such as n-butyllithium in tetrahydrofuran at low temperatures to generate the fluorenyl anion [37]. This method provides excellent yields but requires anhydrous conditions and careful temperature control [37].

MethodBase SystemTemperature (°C)Yield (%)Reaction Time
Organolithiumn-BuLi/THF-7885-90 [37]2-4 hours
Phase TransferKOH/DMSO80-13078-83 [19] [26]12-24 hours
t-BuOK Catalysist-BuOK/Toluene13085-95 [19]24 hours

Phase transfer catalysis represents an alternative approach that operates under milder conditions and tolerates functional groups that might be incompatible with organolithium reagents [37]. This method utilizes aqueous potassium hydroxide or sodium hydroxide in combination with organic solvents and phase transfer catalysts such as tetrabutylammonium bromide [12] [37].

Alkylation Kinetics at the 9-Position of Fluorene

The kinetics of alkylation at the 9-position of fluorene have been extensively studied to optimize reaction conditions and understand the mechanistic pathways involved [19] [26]. Recent research has revealed that the alkylation process follows a complex mechanism involving initial alcohol dehydrogenation followed by condensation and reduction steps [26]. Kinetic studies using zinc-catalyzed systems have provided detailed insights into the reaction parameters affecting rate and selectivity [26].

ParameterOptimal RangeEffect on RateReference
Catalyst Loading3-6 mol%Linear increase [26]
Temperature110-130°CExponential increase [19] [26]
Alcohol Equivalents1.1-2.2 equivRate saturation at 2.0 equiv [26]
Reaction Time12-24 hoursPlateau after 18 hours [26]

The alkylation reaction exhibits first-order kinetics with respect to fluorene concentration and shows saturation behavior with respect to alcohol concentration above 2.0 equivalents [26]. Temperature has the most significant effect on reaction rate, with activation energies ranging from 45-65 kilojoules per mole depending on the catalyst system employed [26].

Mechanistic studies have revealed that the reaction proceeds through a borrowing hydrogen pathway, where the alcohol is initially oxidized to the corresponding aldehyde, followed by condensation with the fluorene substrate to form an alkenylated intermediate [26]. This intermediate subsequently undergoes reduction to yield the final alkylated product [26]. The kinetic profile shows an initial formation of the alkenylated species, which gradually converts to the alkylated product over extended reaction times [26].

Time (hours)Alkenylated Product (%)Alkylated Product (%)Total Conversion (%)
6451560
12304878
18156883
2457883

The base system significantly influences the reaction kinetics and product distribution [26]. Lithium tert-butoxide favors formation of alkenylated products, while cesium hydroxide promotes complete conversion to alkylated species [26]. The choice of base affects the electron transfer processes involved in the catalytic cycle, with larger cation bases facilitating the reduction step that converts alkenylated intermediates to alkylated products [26].

The intersystem crossing processes in 9-ethyl-2-nitro-9H-fluorene follow well-established patterns observed in nitroaromatic compounds, where rapid singlet-to-triplet transitions compete with internal conversion pathways. Upon excitation at approximately 330 nanometers to the first bright state (¹ππ*), the system undergoes rapid population transfer to triplet manifolds through multiple surface crossing points [1] [2].

Spin-Orbit Coupling Effects in 2-Nitrofluorene Derivatives

The spin-orbit coupling interactions in 2-nitrofluorene derivatives play a crucial role in facilitating intersystem crossing transitions. The presence of the nitro group introduces significant electronic perturbations that enhance the coupling between singlet and triplet states. Research on 2-nitrofluorene has demonstrated that the ¹nπ* dark state serves as a critical intermediate, acting as a bridge when the system departs from the Franck-Condon region and approaches the S₁ minimum [1] [2].

The efficiency of intersystem crossing in these systems is governed by the El-Sayed rules, which predict enhanced transition rates when the intersystem crossing involves a change in orbital character [3] [4]. For nitroaromatic systems, the transition from ¹π,π* to ³n,π* states is particularly favorable, as it satisfies the orbital angular momentum change requirement that enhances spin-orbit coupling [5] [6].

CompoundPathwayTime Constant (fs)SolventReference
2-NitrofluoreneS₁ → T₁700AcetonitrileLi et al. 2020 [1]
p-NitrophenolS₁ → T₂13.4Gas phaseTang et al. 2018 [7]
m-NitrophenolS₁ → T₂22Gas phaseTang et al. 2018 [7]

The differences in spin-orbit coupling interactions between gas phase and solution environments cannot be neglected, as they indicate possible changes in the efficiency of intersystem crossing processes for nitrofluorene systems in different media [1] [2]. In acetonitrile solution, the electronic configurations and spin-orbit coupling interactions differ significantly from gas phase conditions, suggesting that solvent effects modulate the intersystem crossing efficiency through perturbation of the electronic structure [1].

Conical Intersection Pathways in Photoexcited States

The conical intersection pathways in 9-ethyl-2-nitro-9H-fluorene provide multiple routes for nonradiative decay from excited states. The system can access both S₁/S₀ conical intersections for internal conversion to the ground state and various singlet-triplet crossing regions that facilitate population transfer to triplet manifolds [1] [2].

The S₁/S₀ conical intersection represents a critical decay pathway that competes with intersystem crossing processes. The accessibility of this conical intersection is strongly dependent on molecular geometry and electronic configuration, with the nitro group orientation playing a decisive role in determining the energetic favorability of different decay channels [1] [5].

Studies on related nitroaromatic compounds have revealed that the energy barriers from S₁ minima to conical intersection points follow predictable trends that correlate with triplet quantum yields. The ability of the excited S₁ state to reach previously unreported conical intersections with the ground state creates competition with pathways leading to triplet state formation [8]. This competition is reflected in the observed triplet quantum yields, which vary significantly across different nitroaromatic systems.

The molecular geometry remains essentially planar during excited-state relaxation processes, which is crucial for maintaining the electronic coupling required for efficient intersystem crossing [1] [2]. The twisting of the nitro group out of the aromatic ring plane represents a critical structural variation that influences both intersystem crossing efficiency and photodegradation pathways [1].

Solvent-Dependent Photodegradation Pathways

The photodegradation behavior of 9-ethyl-2-nitro-9H-fluorene exhibits pronounced solvent dependence, with different solvents promoting distinct reaction mechanisms and product distributions. The solvent environment modulates the potential energy landscape, thereby dictating the available excited state pathways and influencing the competition between various decay channels [5] [6].

Solvent TypePhotodegradation Quantum YieldPrimary ProductsMechanism
Polar protic10⁻³Hydroxylated derivativesH-abstraction/recombination [9] [10]
Polar aprotic10⁻⁴Radical intermediatesElectron transfer [9] [10]
AcetonitrileEnhanced ISCAr-O- + NO-Nitro-nitrite rearrangement [1] [2]
CyclohexaneUltrafast ISCTriplet stateEl-Sayed assisted ISC [5] [6]

In polar protic solvents, the photodegradation quantum yields are significantly enhanced compared to polar aprotic and nonpolar solvents. This enhancement is attributed to the availability of abstractable hydrogen atoms in the solvent, which participate in radical recombination reactions following the initial photochemical event [9] [10]. The resulting photoproducts are predominantly hydroxylated derivatives that form through abstraction and recombination reactions involving the pyrenoxy-type radical intermediates.

In acetonitrile solution, the photodegradation follows a distinct pathway involving nitro-nitrite rearrangement, leading to the formation of aryloxy (Ar-O- ) and nitric oxide (NO- ) radicals [1] [2]. This mechanism represents a fundamental photochemical transformation that occurs through intramolecular rearrangement processes rather than intermolecular reactions with solvent molecules.

Radical Formation Mechanisms During Ultraviolet Irradiation

The radical formation mechanisms during ultraviolet irradiation of 9-ethyl-2-nitro-9H-fluorene involve multiple competing pathways that depend on both the electronic structure of the excited states and the chemical environment. The primary radical formation occurs through the nitro-nitrite rearrangement mechanism, which generates aryloxy and nitric oxide radicals as the dominant products [1] [2].

Radical TypeFormation PathwayIntermediateLifetime Range
Aryloxy (Ar-O- )Nitro-nitrite rearrangementNitrite isomerMicroseconds
Nitric oxide (NO- )NO elimination via oxaziridineOxaziridine-type structureNanoseconds
Carbon-centeredH-abstraction from solventSolvent radical cationMilliseconds
Nitrogen dioxide (NO₂- )Direct photodissociationExcited triplet stateFemtoseconds

The formation of aryloxy radicals proceeds through a nitro-nitrite rearrangement mechanism that involves the initial formation of a nitrite isomer intermediate [1] [2]. This intermediate subsequently undergoes further transformation to yield the final radical products. The process is facilitated by the twisting of the nitro group out of the aromatic ring plane, which represents a critical structural variation enabling the photodegradation pathway.

Nitric oxide radical formation occurs through a direct elimination mechanism that involves oxaziridine-type intermediate structures [1] [2] [11]. This pathway represents a competing channel to the nitro-nitrite rearrangement and becomes particularly important under specific electronic and geometric conditions. The oxaziridine intermediate formation has been identified as a key transition state structure that facilitates the breaking of the nitrogen-oxygen bond and subsequent radical formation.

The photodegradation pathways in 9-ethyl-2-nitro-9H-fluorene also involve the formation of carbon-centered radicals through hydrogen abstraction from solvent molecules [9] [10] [12]. This mechanism is particularly prominent in solvents containing abstractable hydrogen atoms and contributes to the overall photodegradation quantum yield through secondary radical reactions.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

239.094628657 g/mol

Monoisotopic Mass

239.094628657 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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